molecular formula C9H16N2O B14302258 3-Butyl-5-(methoxymethyl)-1H-pyrazole CAS No. 124806-75-3

3-Butyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B14302258
CAS No.: 124806-75-3
M. Wt: 168.24 g/mol
InChI Key: VNAFIYBUUUVSDN-UHFFFAOYSA-N
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Description

3-Butyl-5-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by a butyl group at the third position and a methoxymethyl group at the fifth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(methoxymethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butyl-1H-pyrazole-5-carbaldehyde with methanol in the presence of an acid catalyst to form the methoxymethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-Butyl-5-(methoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(methoxymethyl)-1-methyl-1H-imidazol-3-ium
  • (3-butyl-5-(methoxymethyl)phenyl)(methyl)sulfane

Uniqueness

3-Butyl-5-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

124806-75-3

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-butyl-5-(methoxymethyl)-1H-pyrazole

InChI

InChI=1S/C9H16N2O/c1-3-4-5-8-6-9(7-12-2)11-10-8/h6H,3-5,7H2,1-2H3,(H,10,11)

InChI Key

VNAFIYBUUUVSDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=C1)COC

Origin of Product

United States

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